Triphendiol

Catalog No.
S548264
CAS No.
1213777-80-0
M.F
C22H20O4
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphendiol

CAS Number

1213777-80-0

Product Name

Triphendiol

IUPAC Name

(3R,4S)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m0/s1

InChI Key

KQCJZAUNKSGEFM-UNMCSNQZSA-N

SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

solubility

Soluble in DMSO, not in water

Synonyms

NV 196, NV-196, NV196 cpd, triphendiol

Canonical SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

The exact mass of the compound Triphendiol is 348.13616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triphendiol (NV-196) is a synthetic isoflavene and benzopyran derivative structurally optimized for advanced oncology research, particularly in pancreatic and biliary tract cancers. Unlike generic flavonoids, this highly purified active pharmaceutical ingredient (API) precursor demonstrates robust oral bioavailability and a well-characterized safety profile in chronic repeat-dose models. For procurement, it serves as a critical dual-mechanism benchmark compound, distinguished by its ability to trigger both caspase-dependent and caspase-independent cell death pathways, making it a highly specific tool for overcoming chemoresistance in preclinical drug development [1].

Substituting Triphendiol with its first-generation predecessor, phenoxodiol, or next-generation analogs like NV-128 fundamentally alters the experimental mechanism of action. Phenoxodiol relies exclusively on caspase-dependent apoptosis via XIAP uncoupling, which fails to induce cell death in cell lines with mutated apoptotic machinery. Conversely, NV-128 shifts entirely to caspase-independent mitochondrial uncoupling. Triphendiol is non-interchangeable because it bridges this gap, activating both caspase-mediated and caspase-independent pathways simultaneously. Procuring a generic substitute will either lose the dual-pathway efficacy required for resistant pancreatic models or introduce unwanted mitochondrial depolarization variables [1].

Dual-Pathway Apoptotic Activation vs. Single-Pathway Predecessors

In comparative mechanistic profiling, Triphendiol demonstrates a broader cytotoxic footprint than first-generation benzopyrans. While phenoxodiol is restricted to caspase-dependent apoptosis, Triphendiol successfully induces both caspase-dependent and caspase-independent cell death. This dual mechanism prevents cancer cells from evading apoptosis via single-pathway downregulation[1].

Evidence DimensionApoptotic Pathway Activation
Target Compound DataTriphendiol (Caspase-dependent and caspase-independent)
Comparator Or BaselinePhenoxodiol (Caspase-dependent only)
Quantified DifferenceActivation of parallel caspase-independent pathways
ConditionsIn vitro chemoresistant cancer cell assays

Procuring Triphendiol ensures sustained assay viability when screening against cell lines that have developed resistance to standard caspase-mediated cell death.

Sub-Micromolar Potency for Low-Solvent Assay Workflows

Triphendiol exhibits specific, sub-micromolar potency in select pancreatic cancer models, which directly benefits in vitro assay workflows by minimizing solvent (DMSO) requirements. In MIAPaCa-2 cell proliferation assays, Triphendiol achieves an IC50 of 0.8 μM. This allows for highly dilute stock applications compared to baseline flavonoids that require >10 μM concentrations, thereby reducing solvent-induced background toxicity and improving assay reproducibility .

Evidence DimensionIn vitro IC50 and Solvent Load
Target Compound DataTriphendiol: 0.8 μM IC50 (Ultra-low DMSO requirement)
Comparator Or BaselineStandard flavonoids: >10 μM IC50 (Higher DMSO load)
Quantified Difference>10-fold reduction in required assay concentration
ConditionsMIAPaCa-2 in vitro proliferation assay (48-120 hours)

Procuring a highly potent compound like Triphendiol minimizes solvent-related artifacts in sensitive cell culture workflows, ensuring cleaner and more reproducible data.

In Vivo Synergistic Processability with Gemcitabine

For in vivo translational models, Triphendiol demonstrates quantifiable compatibility and synergistic efficacy when co-administered with standard-of-care chemotherapeutics. In male Balb/c nude mice transplanted with MIAPaCa-2 cells, oral gavage of Triphendiol (50 mg/kg/day for 15 days) combined with gemcitabine significantly inhibited tumor proliferation compared to gemcitabine monotherapy [1].

Evidence DimensionTumor Proliferation Inhibition
Target Compound DataTriphendiol (50 mg/kg oral) + Gemcitabine
Comparator Or BaselineGemcitabine monotherapy
Quantified DifferenceEnhanced synergistic tumor burden reduction
ConditionsIn vivo MIAPaCa-2 xenograft model (Balb/c nude mice, 15 days)

Validates the compound's processability and formulation compatibility for researchers designing multi-agent in vivo preclinical trials.

Preclinical Pancreatic Cancer Xenograft Modeling

Supported by its established oral bioavailability and synergistic tumor burden reduction when dosed at 50 mg/kg alongside gemcitabine, Triphendiol is a highly practical benzopyran derivative for in vivo pancreatic cancer studies. It avoids the formulation complexities and intravenous requirements of earlier-generation analogs [1].

Chemoresistance and Dual-Pathway Apoptosis Assays

Triphendiol is selected over phenoxodiol for in vitro workflows requiring the simultaneous activation of caspase-dependent and caspase-independent cell death. This makes it a precise tool for screening apoptosis-evading cell lines without shifting entirely to the mitochondrial uncoupling mechanisms of NV-128 [2].

Biliary Cancer / Cholangiocarcinoma Drug Development

Given its targeted efficacy profile and sub-micromolar potency, Triphendiol serves as a high-relevance benchmark API for researchers developing novel targeted therapeutics for cholangiocarcinoma, providing a reliable baseline for comparative efficacy studies [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

348.13615911 g/mol

Monoisotopic Mass

348.13615911 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I62LZU21D

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Other CAS

1213777-80-0

Wikipedia

Triphendiol

Dates

Last modified: 02-18-2024
1: Wang X, McKernan R, Kim KH, Alvero AB, Whiting A, Thompson JA, Mor G, Saif MW, Husband AJ, Brown DM, Tytler EM. Triphendiol (NV-196), development of a novel therapy for pancreatic cancer. Anticancer Drugs. 2011 Sep;22(8):719-31. PubMed PMID: 21666438.

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